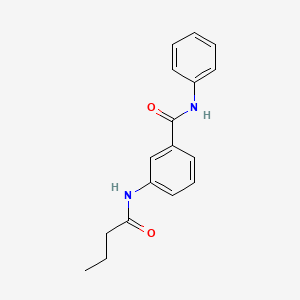![molecular formula C16H21NO2 B5914735 N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as ACPA. ACPA has been extensively studied for its ability to modulate the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation.
Wissenschaftliche Forschungsanwendungen
ACPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by selectively activating the CB1 receptor. This receptor is involved in various physiological processes such as pain, inflammation, and appetite regulation. ACPA has been studied for its potential use in the treatment of various conditions such as neuropathic pain, inflammatory bowel disease, and obesity.
Wirkmechanismus
ACPA selectively activates the CB1 receptor, which is a G protein-coupled receptor. The activation of this receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in the inhibition of neurotransmitter release, which leads to the modulation of various physiological processes such as pain, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
ACPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. ACPA has also been shown to reduce food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
ACPA has several advantages for lab experiments. It is a selective CB1 receptor agonist, which allows for specific modulation of the endocannabinoid system. ACPA is also stable and can be easily synthesized. However, ACPA has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For the study of ACPA include its potential use in the treatment of various conditions and the development of more water-soluble analogs.
Synthesemethoden
The synthesis of ACPA involves the reaction of 4-allyloxyaniline with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure ACPA.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-(4-prop-2-enoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-11-19-15-9-7-14(8-10-15)17-16(18)12-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQNUSPTZRAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)
